5H-Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds, specifically benzopyran derivatives. This compound features a unique fused structure comprising a benzopyran and a pyridine ring. The presence of the tert-butyl group at the 7-position provides distinct chemical properties and potential biological activities. Its structural complexity suggests varied applications in medicinal chemistry and materials science.
5H-Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)- is classified under:
The synthesis of 5H-Benzopyrano[2,3-b]pyridin-5-one can be achieved through various methods:
Specific synthetic routes may involve:
The molecular formula for 5H-Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)- is . The compound features:
CC(C)(C)c1ccc2Oc3ncccc3C(=O)c2c1
.5H-Benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions such as:
Reactivity patterns depend on the substituents present on the rings. For example:
The mechanism of action for compounds like 5H-Benzopyrano[2,3-b]pyridin-5-one often involves:
Research indicates that benzopyrano derivatives exhibit various biological activities including:
5H-Benzopyrano[2,3-b]pyridin-5-one has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3